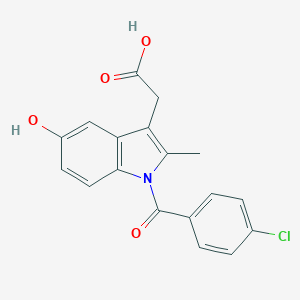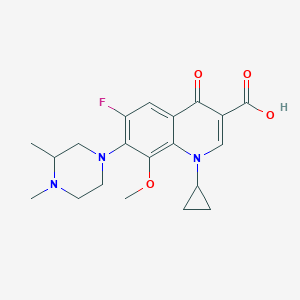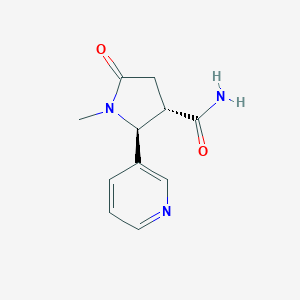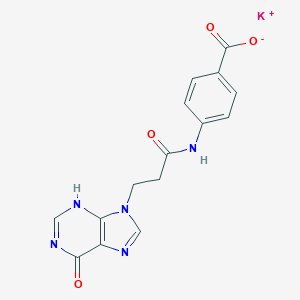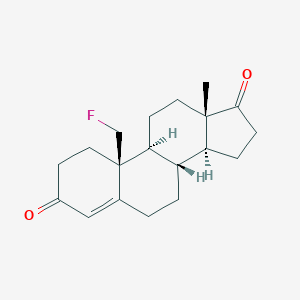
19-Fluoroandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Fluoroandrost-4-ene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a synthetic androgenic-anabolic steroid that is used in scientific research. It is a precursor to testosterone and other androgens, and it has been studied for its potential applications in the fields of sports medicine, endocrinology, and cancer research.
Mécanisme D'action
19-Fluoroandrost-4-ene-3,17-dione acts as a precursor to testosterone and other androgens, which bind to androgen receptors in the body. This binding activates a signaling pathway that leads to the expression of genes involved in muscle growth, bone density, and other physiological processes. In addition, 19-Fluoroandrost-4-ene-3,17-dione has been shown to inhibit the activity of aromatase, an enzyme that converts testosterone to estrogen. This inhibition can lead to an increase in testosterone levels and a decrease in estrogen levels, which can have beneficial effects on muscle growth and other physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 19-Fluoroandrost-4-ene-3,17-dione include an increase in testosterone levels, an increase in muscle mass and strength, and a decrease in fat mass. It has also been shown to improve bone density and enhance athletic performance. However, it should be noted that these effects are dose-dependent and can vary depending on the individual.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is its reliability as a source of testosterone and other androgens. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, it should be noted that the use of 19-Fluoroandrost-4-ene-3,17-dione in lab experiments is not without limitations. Its effects can vary depending on the individual, and it should be used with caution in animal studies due to its potential for androgenic and estrogenic side effects.
Orientations Futures
There are several future directions for the study of 19-Fluoroandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for age-related muscle loss and other conditions associated with low testosterone levels. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and further research in this area could lead to the development of new cancer treatments. In addition, there is ongoing research into the effects of 19-Fluoroandrost-4-ene-3,17-dione on bone density, cognitive function, and other physiological processes. Overall, the study of 19-Fluoroandrost-4-ene-3,17-dione has the potential to yield valuable insights into the role of androgens in human physiology and disease.
Méthodes De Synthèse
The synthesis of 19-Fluoroandrost-4-ene-3,17-dione involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to 19-norandrostenedione. The final step involves the addition of a fluorine atom to the 19th carbon position, resulting in 19-Fluoroandrost-4-ene-3,17-dione. This synthesis method has been optimized for high yields and purity, making it a reliable source of the compound for scientific research.
Applications De Recherche Scientifique
19-Fluoroandrost-4-ene-3,17-dione has been studied for its potential applications in sports medicine, endocrinology, and cancer research. In sports medicine, it has been used as a performance-enhancing drug, as it is a precursor to testosterone and other androgens. It has also been studied for its potential use in hormone replacement therapy for men with low testosterone levels. In cancer research, it has been studied for its potential to inhibit the growth of certain types of cancer cells.
Propriétés
Numéro CAS |
19890-63-2 |
|---|---|
Nom du produit |
19-Fluoroandrost-4-ene-3,17-dione |
Formule moléculaire |
C19H25FO2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
Clé InChI |
AOJSNVYXFKSKGH-BGJMDTOESA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Synonymes |
19-FAD 19-fluoroandrost-4-ene-3,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



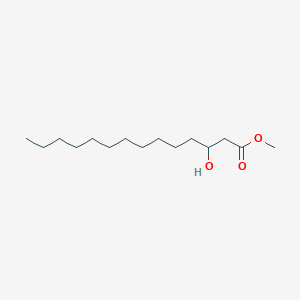
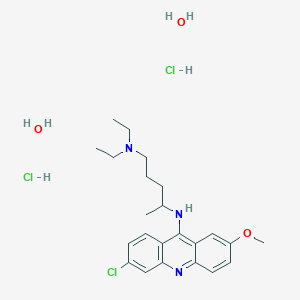

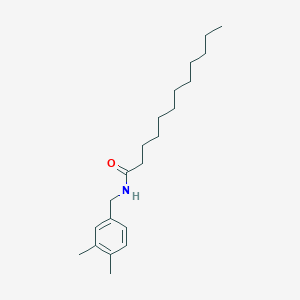
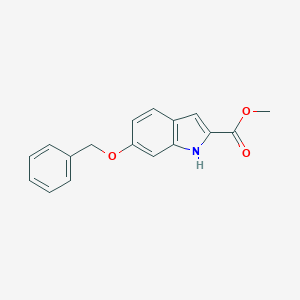
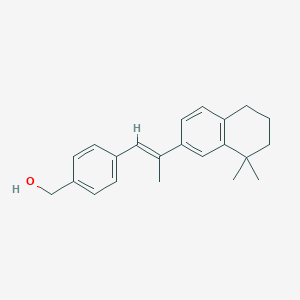
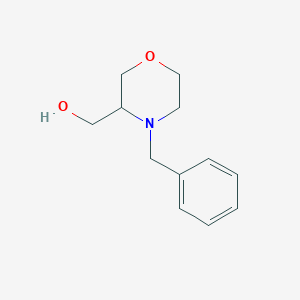

![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
